5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide
CAS No.:
Cat. No.: VC13741511
Molecular Formula: C12H13BrFNO
Molecular Weight: 286.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrFNO |
|---|---|
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | 5-bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide |
| Standard InChI | InChI=1S/C12H13BrFNO/c1-7-4-11(14)9(5-10(7)13)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,15,16) |
| Standard InChI Key | XBVIDFOCPDRRDT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C(=O)NCC2CC2)F |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C(=O)NCC2CC2)F |
Introduction
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is a complex organic compound with a molecular formula of C12H13BrFNO, although some sources may report slight variations in the molecular formula, such as C11H11BrFNO . This compound is notable for its unique structural features, including a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to a benzamide core. These functional groups contribute to its enhanced chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
Synthesis
The synthesis of this compound typically involves multiple steps, although detailed procedures are not widely available in the literature. Generally, the synthesis of benzamide derivatives involves reactions such as amidation of carboxylic acids or acid chlorides with amines, followed by modifications to introduce specific functional groups like bromine and fluorine.
Biological Activity
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide is primarily recognized for its inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme involved in intracellular signaling pathways. This inhibition suggests potential therapeutic applications in treating neurological disorders, such as schizophrenia and movement disorders.
Research Findings
Research on this compound focuses on its binding affinity and selectivity towards PDE10A. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when used therapeutically. Additionally, studies on its interactions with other biological targets may reveal further applications in pharmacology.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-fluoro-4-methylbenzamide | Lacks cyclopropylmethyl group | Different binding affinity |
| N-(Cyclopropylmethyl)-2-fluoro-4-methylbenzamide | Lacks bromine atom | Affects reactivity |
| 5-Bromo-N-(cyclopropylmethyl)-4-methylbenzamide | Lacks fluorine atom | Alters electronic properties |
The unique combination of halogen substituents and the cyclopropylmethyl group in 5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamide enhances its chemical reactivity and biological activity compared to similar compounds.
Future Directions
Future research should focus on optimizing the synthesis process, exploring its pharmacokinetic properties, and conducting in vivo studies to assess its efficacy and safety in treating neurological disorders. Additionally, investigating its potential applications in material science could uncover new uses beyond medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume